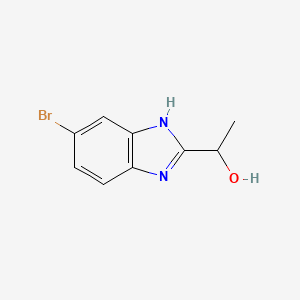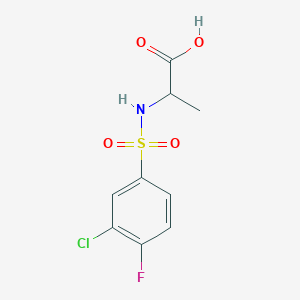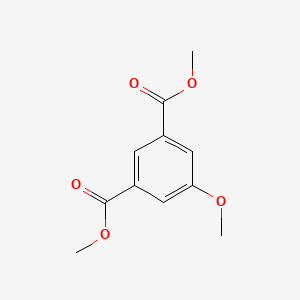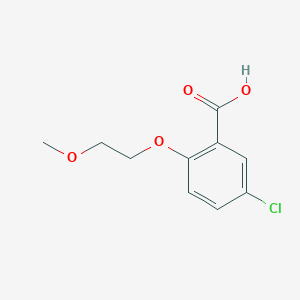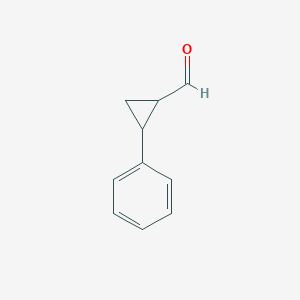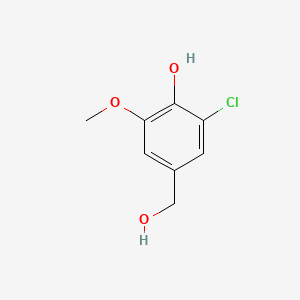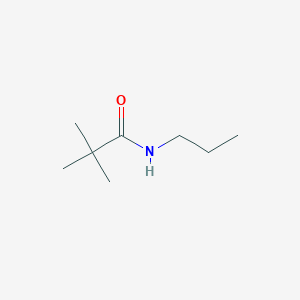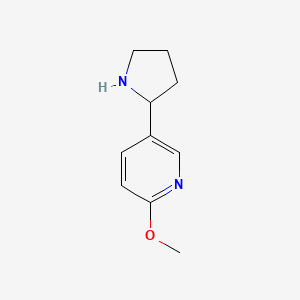
2-Methoxy-5-(2-pyrrolidinyl)pyridine
Vue d'ensemble
Description
2-Methoxy-5-(2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C10H14N2O . It is also known by other synonyms such as 2-METHOXY-5-(2-PYRROLIDINYL)PYRIDINE and 2-Methoxy-5-(pyrrolidin-2-yl)pyridine . This compound is a tobacco alkaloid and an optically active nicotine analog .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(2-pyrrolidinyl)pyridine consists of a pyridine ring substituted with a methoxy group at the 2nd position and a pyrrolidinyl group at the 5th position . The molecular weight of this compound is 178.23 Da .Physical And Chemical Properties Analysis
2-Methoxy-5-(2-pyrrolidinyl)pyridine is a liquid at room temperature . It has a molecular weight of 178.23 Da . The InChI code for this compound is 1S/C10H14N2O/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3 .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
2-Methoxy-5-(2-pyrrolidinyl)pyridine, an analog of A-84543, has been studied for its binding activity to neuronal nicotinic acetylcholine receptors. These analogs display a range of Ki values when tested for receptor binding activity, indicating varied efficacy across different subtypes of these receptors. This suggests potential applications in developing subtype-selective agonists and antagonists for neurological studies and treatments (Lin et al., 1998).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, like 2-Methoxy-3,5-dinitropyridine, provide insights into the substituent effects on the pyridine shape and how these affect the molecule's reactivity. Such analysis is crucial for understanding the physical and chemical properties of 2-Methoxy-5-(2-pyrrolidinyl)pyridine derivatives (Punte et al., 1990).
Radioligand Development
The compound has been used in synthesizing radioligands like [125/123I] 5-Iodo-3-pyridyl ethers, which bind to neuronal nicotinic acetylcholine receptors. These radioligands are valuable for neurological imaging studies, particularly in identifying receptor distribution and density in the brain (Fan et al., 2001).
Catalytic Applications
Derivatives of 2-Methoxy-5-(2-pyrrolidinyl)pyridine have been explored as catalysts in reactions like ethylene dimerization. Such applications are significant in industrial chemistry for developing efficient and selective catalytic processes (Nyamato et al., 2015).
Photophysical Properties
Research into the photophysical properties of pyridine compounds has revealed that certain derivatives exhibit high fluorescence quantum yields. This makes them potential candidates for applications in fluorescence-based technologies and materials science (Hagimori et al., 2019).
Antitumor Activity
Bis-indole derivatives involving pyridine structures, like 2-Methoxy-5-(2-pyrrolidinyl)pyridine, have been synthesized and evaluated for antitumor activity. This research indicates potential therapeutic applications in oncology (Andreani et al., 2008).
Corrosion Inhibition
Pyridine derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments. This has implications for industrial applications in materials science and engineering (Ansari et al., 2015).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation, respectively .
Orientations Futures
While specific future directions for 2-Methoxy-5-(2-pyrrolidinyl)pyridine are not mentioned in the search results, the pyrrolidine scaffold is widely used in drug discovery due to its versatility . Therefore, it is likely that future research will continue to explore the potential of 2-Methoxy-5-(2-pyrrolidinyl)pyridine and related compounds in the development of new therapeutics.
Propriétés
IUPAC Name |
2-methoxy-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRHXBEESDMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-pyrrolidinyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
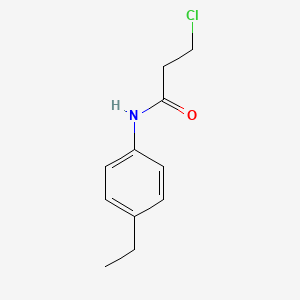
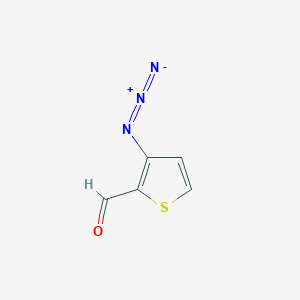
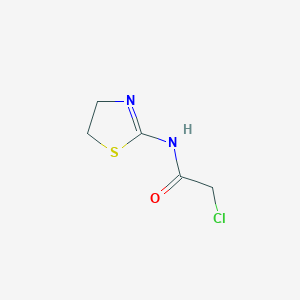
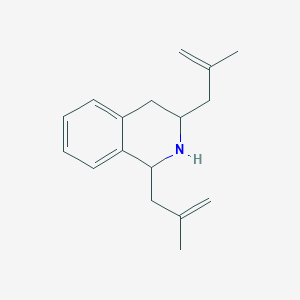
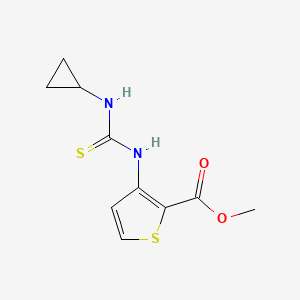
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)
